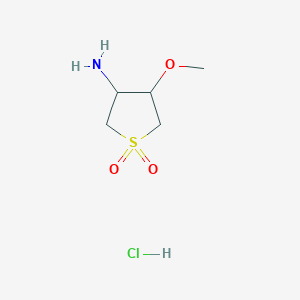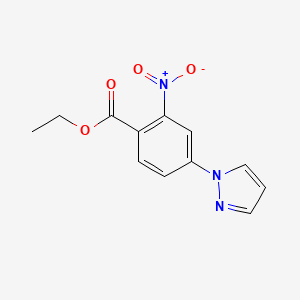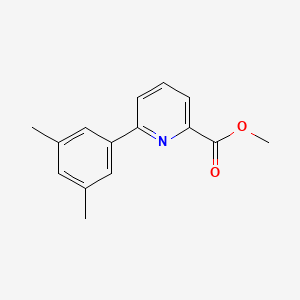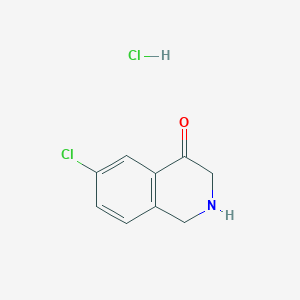
(4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride
Descripción general
Descripción
“(4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride” is a chemical compound with the CAS Number: 1609401-10-6 . It has a molecular weight of 201.67 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is (3S,4S)-3-amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride . The InChI code for the compound is 1S/C5H11NO3S.ClH/c1-9-5-3-10(7,8)2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 201.67 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Antimicrobial and Anticoccidial Activities : The compound has been investigated for its potential in antimicrobial and anticoccidial applications. For instance, Georgiadis (1976) studied the antimicrobial activity of related compounds, finding that amine adducts generally exhibited significant activity as coccidiostats (Georgiadis, 1976).
Hypoglycemic Agents : Research by Boots and Boots (1975) explored the synthesis of carnitine analogs, which are related to this compound, for potential applications in treating hypoglycemia. However, their study found no significant effect on blood glucose or serum fatty acid levels in rats (Boots & Boots, 1975).
Cancer Research : Pettit et al. (2003) synthesized derivatives of similar compounds and evaluated them for their cancer cell growth inhibitory properties. They discovered that some derivatives exhibited significant activity against various human and animal cancer cell lines (Pettit et al., 2003).
Synthesis of Other Compounds : Chapman et al. (1973) conducted studies on the synthesis of derivatives involving 2- and 3-dialkylaminomethyl-5-methoxybenzo[b]thiophens, which are structurally related to the compound . These synthetic processes are crucial for the development of various pharmacologically active compounds (Chapman et al., 1973).
Bioactive Compound Synthesis : Loidreau et al. (2020) explored the microwave-assisted synthesis of bioactive benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, which are structurally similar to the compound in focus. These analogs were tested for their antiproliferative activity on colorectal cancer cell lines (Loidreau et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-1,1-dioxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c1-9-5-3-10(7,8)2-4(5)6;/h4-5H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKKOQKZGDVKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CS(=O)(=O)CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B1470991.png)



![tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1470998.png)


![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1471004.png)

